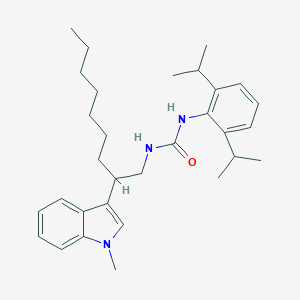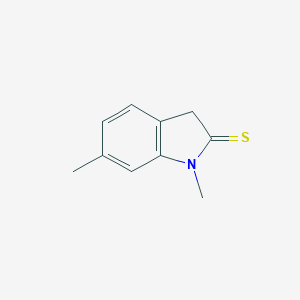
1,6-Dimethylindoline-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dimethylindoline-2-thione (DMIT) is a heterocyclic organic compound that contains a nitrogen and sulfur atom in its ring structure. It is a yellow crystalline solid that is used in various scientific research applications due to its unique properties.
Mécanisme D'action
The exact mechanism of action of 1,6-Dimethylindoline-2-thione is not fully understood. However, it is believed to exert its antioxidant and anti-inflammatory activities by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. It is also thought to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Effets Biochimiques Et Physiologiques
1,6-Dimethylindoline-2-thione has been shown to have various biochemical and physiological effects. It has been reported to reduce oxidative stress, inflammation, and DNA damage. It has also been shown to inhibit the growth of cancer cells and enhance the immune system. These effects make it a promising candidate for the development of new drugs and therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,6-Dimethylindoline-2-thione in lab experiments is its unique properties. It exhibits antioxidant, anti-inflammatory, and anticancer activities, making it a promising candidate for the development of new drugs and therapies. However, one of the limitations of using 1,6-Dimethylindoline-2-thione in lab experiments is its low solubility in water, which can make it difficult to dissolve in certain solutions.
Orientations Futures
There are several future directions for the research on 1,6-Dimethylindoline-2-thione. One possible direction is the development of new drugs and therapies based on its unique properties. Another direction is the investigation of its potential as a natural preservative in the food industry. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields of science.
Conclusion:
In conclusion, 1,6-Dimethylindoline-2-thione is a heterocyclic organic compound that exhibits unique properties, including antioxidant, anti-inflammatory, and anticancer activities. Its synthesis method is reliable and efficient, and it has been used in various scientific research applications. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields of science.
Méthodes De Synthèse
The synthesis of 1,6-Dimethylindoline-2-thione involves the reaction of 2-amino-3,5-dimethylbenzoic acid with carbon disulfide and sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain 1,6-Dimethylindoline-2-thione. This synthesis method has been reported in various scientific journals and is considered to be a reliable and efficient method for obtaining high purity 1,6-Dimethylindoline-2-thione.
Applications De Recherche Scientifique
1,6-Dimethylindoline-2-thione has been used in various scientific research applications due to its unique properties. It has been reported to exhibit antioxidant, anti-inflammatory, and anticancer activities. It has also been shown to possess antimicrobial and antifungal properties. These properties make it a promising candidate for the development of new drugs and therapies.
Propriétés
Numéro CAS |
156136-67-3 |
|---|---|
Nom du produit |
1,6-Dimethylindoline-2-thione |
Formule moléculaire |
C10H11NS |
Poids moléculaire |
177.27 g/mol |
Nom IUPAC |
1,6-dimethyl-3H-indole-2-thione |
InChI |
InChI=1S/C10H11NS/c1-7-3-4-8-6-10(12)11(2)9(8)5-7/h3-5H,6H2,1-2H3 |
Clé InChI |
OSNMWSIWAZUHAQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(CC(=S)N2C)C=C1 |
SMILES canonique |
CC1=CC2=C(CC(=S)N2C)C=C1 |
Synonymes |
2H-Indole-2-thione, 1,3-dihydro-1,6-dimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



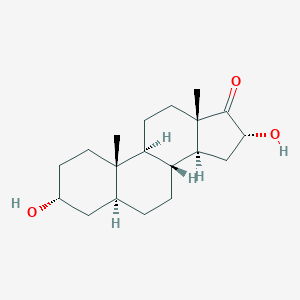


![2-[(4-Ethylphenoxy)methyl]oxirane](/img/structure/B122462.png)
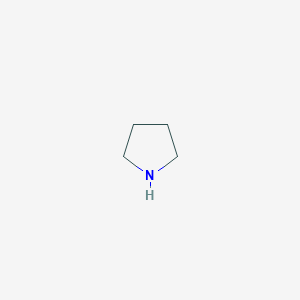

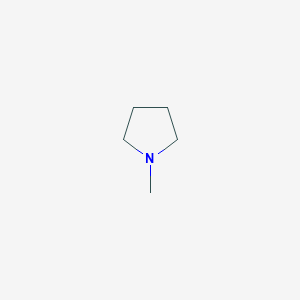
![2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B122479.png)
![N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide](/img/structure/B122481.png)
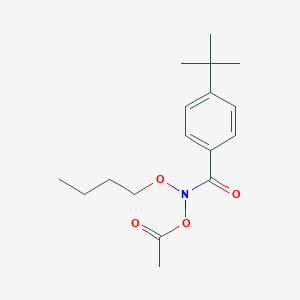
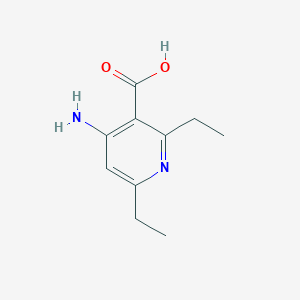
![methyl (E)-4-[2-nitro-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]-4-oxobut-2-enoate](/img/structure/B122494.png)
![4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one](/img/structure/B122495.png)
